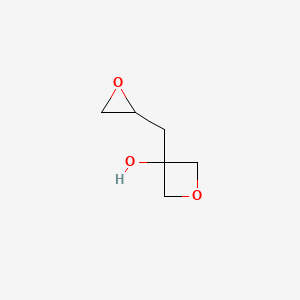

3-(Oxiran-2-ylmethyl)oxetan-3-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(oxiran-2-ylmethyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(3-8-4-6)1-5-2-9-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGWHDSFCZOWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2(COC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Oxiran 2 Ylmethyl Oxetan 3 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The oxetane ring, a four-membered ether, possesses considerable ring strain (approximately 107 kJ/mol), which is slightly less than that of an epoxide (114 kJ/mol). iaea.org This strain is the driving force for its ring-opening reactions. However, compared to epoxides, oxetanes are generally less reactive, particularly towards nucleophiles under neutral or basic conditions. researchgate.netyoutube.com

Acid-Catalyzed Ring Opening Processes

The ring-opening of oxetanes is most effectively achieved under acidic conditions. researchgate.net Both Brønsted and Lewis acids can act as catalysts. The reaction is initiated by the protonation or coordination of the oxetane oxygen, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. masterorganicchemistry.commagtech.com.cn

In the presence of a protic acid, the oxetane oxygen is protonated, forming a good leaving group. A subsequent SN1 or SN2-type nucleophilic attack leads to the cleavage of a C-O bond. For a 3-substituted oxetane like the title compound, the regioselectivity of the attack would be influenced by both steric and electronic factors. In the case of 3-aryloxetan-3-ols, Brønsted acid catalysis has been shown to promote the formation of an oxetane carbocation, which then reacts with a nucleophile. nih.gov A similar mechanism can be postulated for 3-(Oxiran-2-ylmethyl)oxetan-3-ol, where the tertiary alcohol could be protonated and eliminated to form a tertiary carbocation, which is then trapped by a nucleophile.

Table 1: Illustrative Acid-Catalyzed Ring-Opening of the Oxetane Moiety (Note: This table is a hypothetical representation based on general principles of oxetane reactivity.)

| Catalyst | Nucleophile | Predicted Major Product |

| H₂SO₄ | H₂O | 1-(Oxiran-2-yl)-2-(hydroxymethyl)propane-2,3-diol |

| BF₃·OEt₂ | CH₃OH | 3-(Methoxymethyl)-3-(oxiran-2-ylmethyl)propan-1-ol |

| Sc(OTf)₃ | Acetic Acid | 3-Acetoxy-3-(oxiran-2-ylmethyl)propyl acetate (B1210297) |

Nucleophilic Ring Opening with Various Reagents

While less reactive than epoxides, the oxetane ring can be opened by strong nucleophiles, often requiring elevated temperatures or activation by a Lewis acid. researchgate.netyoutube.com

Amines: The reaction of oxetanes with amines is generally sluggish and often requires harsh conditions or catalytic activation. Lanthanide triflates have been shown to be effective catalysts for the addition of amines to oxetanes. nih.gov For this compound, a primary or secondary amine would be expected to attack one of the oxetane methylene (B1212753) carbons, leading to a 1,3-amino alcohol.

Thiols: Similar to amines, the reaction with thiols often necessitates catalysis. Rhenium(V)-oxo complexes have been reported to catalyze the regioselective ring-opening of oxetanes with thiols to furnish hydroxyl-substituted thioethers. researchgate.net

Azides: The introduction of an azide (B81097) moiety can be achieved through the ring-opening of an oxetane, typically from a precursor where the hydroxyl group has been converted to a better leaving group, such as a tosylate, followed by SN2 displacement with sodium azide.

Tandem Reactions Involving Oxetane Ring Cleavage

The bifunctional nature of this compound makes it an ideal candidate for tandem reactions, where the opening of one ring can trigger a subsequent reaction. For instance, a tandem amination/oxetane ring-opening sequence has been reported for the synthesis of benzomorpholines. nih.gov In a similar vein, intramolecular ring-opening of oxetanes can be triggered by an internal nucleophile. acs.org For the title compound, it is conceivable that under certain conditions, the epoxide could first be opened by a nucleophile, and the resulting hydroxyl group could then act as an internal nucleophile to open the oxetane ring, leading to a cyclic ether.

Furthermore, monomers containing both oxetane and epoxide functionalities are utilized in tandem ring-opening metathesis polymerization (ROMP) and cross-metathesis (CM) to produce telechelic polymers. mdpi.com

Enzymatic Hydrolytic Ring Opening of Oxetanes

Recent studies have revealed that oxetanes can be substrates for human microsomal epoxide hydrolase (mEH). nih.govresearchgate.net This enzyme, previously thought to be specific for epoxides, can catalyze the hydrolytic ring-opening of the oxetane ring to yield a 1,3-diol. nih.govresearchgate.netresearchgate.net The efficiency of this enzymatic hydrolysis is influenced by the substituents on the oxetane ring. nih.gov For this compound, mEH could potentially catalyze the hydrolysis of the oxetane ring to produce 1-(oxiran-2-yl)-2-(hydroxymethyl)propane-2,3-diol. This discovery opens up possibilities for the biocatalytic and metabolic investigation of oxetane-containing compounds. nih.govresearchgate.net

Ring-Opening Reactions of the Oxirane Moiety

The oxirane (epoxide) ring is significantly more reactive than the oxetane ring due to its higher ring strain. iaea.org It readily undergoes ring-opening reactions with a wide range of nucleophiles under both acidic and basic conditions. pressbooks.pubyoutube.comlibretexts.org

Acid-Catalyzed and Nucleophilic Ring Opening Pathways

Acid-Catalyzed Opening: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack generally occurs at the more substituted carbon atom due to the partial positive charge stabilization in the transition state, which has some SN1 character. youtube.comlibretexts.orgyoutube.com For this compound, this would mean the nucleophile preferentially attacks the carbon of the oxirane ring that is bonded to the methylene bridge.

Nucleophilic Opening (Basic/Neutral Conditions): Under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism. pressbooks.publibretexts.org The nucleophile attacks the less sterically hindered carbon of the epoxide. pressbooks.pub In the case of the title compound, this would be the terminal CH₂ group of the oxirane ring. A wide array of nucleophiles, including amines, thiols, azides, and organometallic reagents, can be used for this transformation. pressbooks.pub

The differential reactivity of the oxetane and oxirane rings allows for selective transformations. For instance, treatment with a strong nucleophile under basic conditions would likely result in the selective opening of the epoxide ring while leaving the oxetane intact.

Table 2: Illustrative Ring-Opening Reactions of the Oxirane Moiety (Note: This table is a hypothetical representation based on general principles of epoxide reactivity.)

| Conditions | Reagent | Predicted Major Product | Regioselectivity |

| Acidic (H₂SO₄) | CH₃OH | 1-Hydroxy-3-(3-hydroxyoxetan-3-yl)-1-methoxypropan-2-ol | Attack at more substituted carbon |

| Basic (NaOH) | H₂O | 3-((2,3-dihydroxypropyl)methyl)oxetan-3-ol | Attack at less substituted carbon |

| Basic (NaSMe) | CH₃SH | 3-((2-Hydroxy-3-(methylthio)propyl)methyl)oxetan-3-ol | Attack at less substituted carbon |

| Basic (NaN₃) | NaN₃ | 3-((3-Azido-2-hydroxypropyl)methyl)oxetan-3-ol | Attack at less substituted carbon |

Regioselectivity and Stereoselectivity in Epoxide Ring Opening

The ring-opening of the epoxide in this compound is a key reaction that can proceed via different mechanisms, leading to a variety of products. The regioselectivity and stereoselectivity of this process are highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence of acid or base catalysts.

Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism. In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring. youtube.com This is a common feature of SN2 reactions, where steric hindrance plays a crucial role in determining the site of attack. The result is the formation of a secondary alcohol. Like other SN2 reactions, this bimolecular nucleophilic substitution occurs from the backside, leading to an inversion of the stereochemistry at the electrophilic carbon. libretexts.org

Conversely, under acidic conditions, the reaction mechanism shifts towards an SN1-like pathway. The first step involves the protonation of the epoxide oxygen, which creates a good leaving group. libretexts.org Subsequently, the carbon-oxygen bond begins to break, and a partial positive charge develops on the more substituted carbon, which can better stabilize the incipient carbocation. libretexts.org Consequently, the nucleophile attacks the more substituted carbon of the epoxide. This regioselectivity is a hallmark of acid-catalyzed epoxide ring-opening reactions. libretexts.org

For instance, the Lewis acid-mediated opening of similar epoxides in the presence of a nucleophile like lithiated hept-1-yne results in the addition of the nucleophile to the less substituted carbon. mdpi.com The stereochemistry of the carbon that retains the original bond to the epoxide oxygen is preserved in the resulting alcohol product. mdpi.com

Enzymatic Hydrolytic Ring Opening of Oxiranes

Enzymatic catalysis offers a green and highly selective alternative for the ring-opening of epoxides. Lipases, in particular, have been employed for the hydrolytic ring opening of oxiranes. These biocatalytic reactions often exhibit high regio- and enantioselectivity, which is a significant advantage in the synthesis of chiral molecules. mdpi.com

The mechanism of enzymatic ring-opening polymerization of macrolactones, which shares similarities with epoxide opening, involves the formation of an enzyme-activated polymer chain, followed by polymer chain formation and regeneration of the enzyme's active site. researchgate.net In the context of this compound, an enzymatic approach could potentially lead to the selective formation of a diol.

While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, the broader field of enzymatic epoxide hydrolysis provides valuable insights. For example, lipase-mediated Baeyer-Villiger oxidation has been used to create chiral epoxides from renewable sources. mdpi.com The inherent ring strain in epoxides makes them susceptible to enzymatic attack, often leading to the formation of diols with high stereochemical purity. nih.gov

Transformations Involving the Hydroxyl Group of this compound

The tertiary hydroxyl group of this compound provides another reactive site for various chemical modifications, including esterification, etherification, oxidation, and displacement reactions.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives. For example, the ring-opening of epoxides with carboxylic acids is a widely used method to produce β-hydroxy esters. researchgate.net This reaction can be catalyzed by various Lewis acids.

Etherification of the hydroxyl group can also be achieved. For instance, the Williamson etherification, which involves the reaction of an alkoxide with an alkyl halide, is a common method for synthesizing ethers. acs.org

Oxidation Reactions of the Hydroxyl Group

Oxidation of the tertiary hydroxyl group in this compound would be challenging under standard conditions. However, specific reagents and conditions can be employed for such transformations. For instance, the oxidation of thietan-3-ol (B1346918) derivatives, which are structurally similar to oxetan-3-ols, has been achieved using reagents like urea-hydrogen peroxide complex or m-CPBA to form the corresponding sulfoxide. nih.gov

Activation and Displacement of the Hydroxyl Group (e.g., in Friedel-Crafts Reactions)

The tertiary hydroxyl group of oxetan-3-ols can be activated and subsequently displaced in reactions such as Friedel-Crafts alkylations. Lithium catalysis has been shown to be effective in promoting the Friedel-Crafts reaction of oxetan-3-ols with phenols. imperial.ac.uknih.gov This reaction selectively activates the tertiary hydroxyl group without causing ring-opening or polymerization of the oxetane. imperial.ac.uk The regioselectivity of this reaction is dependent on the substrate, with para-selective reactions affording 3,3-diaryloxetanes and ortho-selective reactions leading to 3-aryl-3-hydroxymethyl-dihydrobenzofurans through a tandem alkylation-ring-opening process. imperial.ac.uknih.gov

The mechanism likely involves the formation of a carbocationic intermediate stabilized by the aromatic group, which then undergoes nucleophilic attack by the phenol. imperial.ac.uk Trifluoroacetic acid has also been used as a catalyst for intramolecular Friedel-Crafts reactions involving the activation of an alkene. beilstein-journals.org

Mechanistic Insights into Reactivity Pathways

The reactivity of this compound is governed by the interplay of its two functional groups and the inherent strain of the four- and three-membered rings. The reaction pathways can be directed by the choice of reagents and reaction conditions.

Epoxide Ring Opening: The regioselectivity is a clear indicator of the underlying mechanism. Basic or strongly nucleophilic conditions favor an SN2 pathway with attack at the less substituted carbon, while acidic conditions promote an SN1-like mechanism with attack at the more substituted carbon. youtube.comlibretexts.org

Hydroxyl Group Reactions: The tertiary nature of the hydroxyl group makes it a good leaving group upon protonation or activation with a Lewis acid, facilitating SN1-type displacement reactions like the Friedel-Crafts alkylation. imperial.ac.uk

A plausible mechanism for the acid-catalyzed Friedel-Crafts reaction involves the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation. This carbocation is then attacked by the electron-rich aromatic ring of the phenol. nsf.gov

[2+2]-Cycloaddition Mechanisms for Oxetane Formation

The formation of the oxetane ring is a cornerstone of synthetic organic chemistry, with the Paternò-Büchi reaction standing out as a classic and powerful method. wikipedia.org This reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. organic-chemistry.orgslideshare.net While direct synthesis of this compound via this method from simple precursors is complex, understanding the mechanism is crucial as it represents a fundamental route to the oxetane core.

The mechanism initiates with the photoexcitation of the carbonyl compound to an electronically excited state, typically the n,π* singlet (S₁) or triplet (T₁) state. organic-chemistry.org This excited carbonyl then interacts with the ground-state alkene to form a diradical intermediate. The regiochemical and stereochemical outcome of the reaction is determined by the stability of this diradical and the dynamics of the subsequent ring closure. slideshare.netnih.gov For instance, the reaction of an α-keto ester with an alkene, followed by reduction of the ester, could hypothetically produce a 3-hydroxyoxetane structure similar to that in the title compound. beilstein-journals.org

Table 1: Key Stages of the Paternò-Büchi Reaction Mechanism

| Stage | Description | Key Intermediates | Factors Influencing Outcome |

| 1. Photoexcitation | A carbonyl compound absorbs UV light, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π*) orbital. | Excited singlet (S₁) or triplet (T₁) state of the carbonyl. | Wavelength of light, nature of the carbonyl compound. |

| 2. Radical Addition | The excited carbonyl adds to the alkene, forming a C-C and a C-O bond in a stepwise manner. | 1,4-Diradical intermediate. | Stability of the diradical, electronic properties of alkene and carbonyl. |

| 3. Ring Closure | The diradical intermediate undergoes spin inversion (if necessary) and cyclizes to form the stable four-membered oxetane ring. | Oxetane product. | Stereoelectronics of the cyclization step. |

The efficiency and selectivity of the Paternò-Büchi reaction can be highly substrate-dependent, with potential competing reactions such as pinacol (B44631) coupling of the carbonyl compound. nih.gov

Rearrangement Reactions (e.g., Oxirane to Oxetane Ring Expansion)

Ring expansion reactions provide an alternative and powerful strategy for the synthesis of oxetane rings, often starting from more readily available oxiranes. beilstein-journals.orgacs.org These transformations leverage the high ring strain of the epoxide to drive the formation of the slightly less strained four-membered ring. beilstein-journals.org This concept is particularly relevant to the bifunctional nature of this compound, as such a rearrangement could be envisioned in its synthesis or as a reaction of a related precursor.

A common mechanistic paradigm for oxirane-to-oxetane expansion involves a two-step sequence:

Nucleophilic Ring-Opening: An epoxide is opened by a nucleophile that has a latent leaving group. Classic examples include the use of sulfur or selenium ylides, where the initial attack of the ylide on the epoxide generates a betaine (B1666868) intermediate. nih.govillinois.edu

Intramolecular Cyclization: The intermediate, typically an alkoxide, undergoes an intramolecular Sₙ2 displacement of the leaving group to form the oxetane ring. acs.org

For a molecule like this compound, one could imagine intramolecular rearrangements. Under Lewis acidic conditions, for example, selective activation of the glycidyl (B131873) ether's acetal (B89532) derivative can lead to an oxocarbenium ion that triggers an intramolecular epoxide ring-opening, potentially leading to rearranged polycyclic ether systems. nih.gov The tertiary alcohol in the target molecule could also participate in intramolecular reactions, potentially attacking the adjacent oxirane ring under basic or acidic conditions to form a new five- or six-membered ring, representing a rearrangement of the initial framework.

Table 2: Comparison of Selected Oxirane Ring Expansion Methods

| Method | Reagent(s) | Key Intermediate | Driving Force | Reference |

| Sulfoxonium Ylide | Dimethylsulfoxonium methylide | Betaine, then epoxy-alcohol | Formation of DMSO | nih.govresearchgate.net |

| Selenomethyllithium | (CH₃Se)CH₂Li | γ-Hydroxyselenide | Intramolecular Williamson ether synthesis | acs.org |

| Halohydrin Cyclization | Base (e.g., KOtBu) | Alkoxide from a 1,3-halohydrin | Intramolecular Sₙ2 displacement | acs.org |

Radical Functionalization Chemistry of Strained Rings

The significant ring strain in both oxetanes and oxiranes makes them susceptible to radical-mediated transformations. nih.gov These reactions can proceed through various pathways, including the homolytic opening of the ring, which is driven by the release of strain energy. nih.govacs.org For the this compound framework, the presence of two strained rings, C-H bonds alpha to ether oxygens, and a hydroxyl group offers multiple sites for radical reactions.

Two primary modes of radical reactivity are relevant:

Ring-Preserving Functionalization: A radical can be generated on a carbon atom adjacent to the ring, for instance, by hydrogen atom transfer (HAT). The C-H bonds alpha to the oxetane oxygen are activated, and their homolytic cleavage leads to an α-oxy radical. utexas.edu This radical can then engage in further reactions, such as addition to alkenes, without opening the four-membered ring.

Ring-Opening Functionalization: The addition of a radical to the oxygen atom or the reductive opening of the ring (e.g., with a titanium reagent) can generate a carbon-centered radical via β-scission. nih.govkanazawa-u.ac.jp This process is thermodynamically favorable due to the relief of ring strain. In the context of this compound, selective opening of the oxirane ring could generate a primary radical, which could then be trapped or undergo further intramolecular reactions.

The competition between these pathways would be a key challenge, influenced by reaction conditions and the specific radical initiator used.

Table 3: Representative Bond Dissociation Energies (BDEs) Relevant to Radical Formation

| Bond Type | Example Structure | Approximate BDE (kcal/mol) | Implication for Reactivity |

| α-Ether C-H | Tetrahydrofuran (B95107) (α-C-H) | 92 | Weakest C-H bond, likely site for HAT. utexas.edu |

| Tertiary C-H | Isobutane | 96.5 | Stronger than α-ether C-H. |

| Primary C-H | Ethane | 101 | Generally the strongest and least reactive C-H bond. |

| Hydroxyl O-H | t-Butanol | 105 | Strong bond, less likely to be cleaved by HAT than α-ether C-H. |

Functional Group Interconversions on the Oxetane-Oxirane Framework

Functional group interconversion (FGI) involves the transformation of one functional group into another. The bifunctional framework of this compound offers rich possibilities for selective FGI, primarily involving the tertiary alcohol and the two distinct ether rings.

Reactions at the Hydroxyl Group: The tertiary alcohol at the C3 position of the oxetane is a versatile handle. It can act as a nucleophile in reactions like etherification or be converted into a better leaving group for subsequent nucleophilic substitution. nih.gov However, its reactivity is tempered by significant steric hindrance from the 3,3-disubstituted oxetane core.

Selective Ring-Opening: A key aspect of the molecule's chemistry is the potential for chemoselective ring-opening of the oxirane versus the oxetane. Epoxides are generally more susceptible to nucleophilic attack than oxetanes due to greater ring strain and less steric hindrance. openstax.orgyoutube.com Under basic or neutral conditions with strong nucleophiles (e.g., thiols, amines), the oxirane ring is expected to open regioselectively at the least substituted carbon, leaving the oxetane ring intact. rsc.org Conversely, acidic conditions are typically required to activate and open the more robust oxetane ring, though such conditions would likely affect the oxirane as well, posing a selectivity challenge. utexas.eduacs.org

Table 4: Predicted Chemoselectivity of Functional Groups in this compound

| Reagent / Condition | Oxirane Ring | Oxetane Ring | Tertiary Alcohol | Expected Outcome |

| Strong Nucleophile (e.g., R₂NH, RS⁻), Basic/Neutral | Highly Reactive | Inert | Inert | Selective ring-opening of the oxirane. |

| Strong Acid (e.g., HBr) | Reactive | Reactive | Potential Dehydration | Non-selective ring-opening of both ethers. |

| **Lewis Acid (e.g., BF₃·OEt₂) ** | Highly Reactive | Reactive | Inert | Potential for controlled, but likely non-selective, ring-opening. acs.org |

| Acylating Agent (e.g., Ac₂O, Pyridine) | Inert | Inert | Reactive | Esterification of the tertiary alcohol. |

| Grignard Reagent (e.g., RMgBr) | Reactive | Inert | Reactive (as acid) | Deprotonation of alcohol and ring-opening of oxirane. |

Substrate Scope and Limitations of Reactions Involving the Bifunctional Framework

While this compound holds promise as a versatile building block, its utility is defined by the scope and limitations of the reactions it can undergo.

Substrate Scope: The trifunctional nature of the molecule allows for a diverse range of transformations. It can serve as a precursor to poly-functionalized acyclic compounds through sequential, selective ring-openings. For instance, the oxirane can be opened with one nucleophile, the resulting secondary alcohol can be functionalized, and then the oxetane ring can be opened under different conditions with a second nucleophile. This allows for the controlled installation of multiple functionalities. The oxetane-3-ol moiety itself is a valuable bioisostere for carboxylic acids and amides, suggesting the molecule could be a building block in medicinal chemistry. nih.govnih.gov

Limitations: The primary limitation is chemoselectivity . Because both ether rings are activated by strain and susceptible to ring-opening, achieving selective reaction at one site without affecting the other is a significant challenge, especially under acidic conditions. utexas.edunih.gov

A second limitation is steric hindrance . The 3,3-disubstituted pattern of the oxetane ring enhances its stability but also shields the C3 center and the ether oxygen from nucleophilic attack, potentially reducing reaction rates or preventing certain transformations altogether. nih.gov

Finally, intramolecular reactions pose a significant challenge. The proximity of the nucleophilic hydroxyl group to the electrophilic oxirane ring creates the possibility of undesired intramolecular cyclization, especially under conditions that favor alkoxide formation. This could lead to the formation of fused or spirocyclic ether systems instead of the desired intermolecular reaction product.

Computational and Theoretical Chemistry of 3 Oxiran 2 Ylmethyl Oxetan 3 Ol and Its Core Scaffolds

Quantum Chemical Analysis of Ring Strain and Energetics in Oxetanes and Oxiranes

The presence of both oxetane (B1205548) and oxirane rings in 3-(oxiran-2-ylmethyl)oxetan-3-ol results in a molecule with considerable ring strain, a key determinant of its reactivity. Oxetanes, four-membered cyclic ethers, and oxiranes, three-membered cyclic ethers, both exhibit significant deviation from ideal bond angles, leading to this inherent strain. beilstein-journals.orgbeilstein-journals.org

Analysis of Bond Angles and Bond Lengths in Strained Heterocycles

The strained nature of oxetane and oxirane rings is evident in their bond angles and lengths. In an unsubstituted oxetane, X-ray crystallography has revealed C-O-C, C-C-O, and C-C-C bond angles of approximately 90.2°, 92.0°, and 84.8°, respectively. acs.org These values are a significant departure from the ideal tetrahedral angle of 109.5°, indicating substantial angle strain. The carbon-oxygen bond length in oxetane is about 1.46 Å, and the carbon-carbon bond length is around 1.53 Å. acs.org

The introduction of substituents on the oxetane ring, as in this compound, can further influence these parameters. The oxirane ring, being a three-membered heterocycle, experiences even greater angle compression and consequently, higher ring strain. researchgate.net Theoretical studies on various three-membered heterocycles have shown that the bond lengths and angles are significantly affected by the nature of the heteroatom. researchgate.net

| Compound | C-O-C Angle (°) | C-C-O Angle (°) | C-C-C Angle (°) |

|---|---|---|---|

| Oxetane | 90.2 | 92.0 | 84.8 |

| Oxirane | Approximately 60° (internal angles) | ||

| Tetrahydrofuran (B95107) | Closer to tetrahedral angles |

Conformational Analysis and Puckering Dynamics of Substituted Rings

While early studies suggested that oxetane is a planar molecule, later X-ray analysis revealed a slight puckering of the ring. beilstein-journals.orgillinois.edu The puckering angle in unsubstituted oxetane is small, around 8.7°. beilstein-journals.org However, the introduction of substituents can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.org For instance, some substituted oxetanes have shown puckering angles as high as 16°. acs.orguni-muenchen.de This puckering is a dynamic process, and the ring can invert between different puckered conformations.

In this compound, the bulky oxiran-2-ylmethyl and hydroxyl groups at the 3-position of the oxetane ring are expected to significantly influence its puckering dynamics. Computational studies on substituted oxetanes have highlighted that 3,3-disubstitution, in particular, leads to a more pronounced puckering, favoring a synclinal gauche conformation. illinois.edu Conformational analysis through computational methods like molecular dynamics can provide insights into the preferred conformations and the energy barriers between them. acs.org

Electronic Structure and Reactivity Descriptors (e.g., Hydrogen Bonding Capacity, Lewis Basicity)

The electronic structure of this compound is characterized by the presence of two polar C-O bonds in each ring and lone pairs of electrons on the oxygen atoms. The strained C-O-C bond angle in the oxetane ring exposes the oxygen lone pairs, making it an effective hydrogen-bond acceptor and a Lewis base. beilstein-journals.orgbeilstein-journals.org In fact, oxetanes are considered stronger hydrogen-bond acceptors than other cyclic ethers like tetrahydrofuran and even some carbonyl compounds. beilstein-journals.orgacs.org

The hydroxyl group at the 3-position of the oxetane ring in this compound can act as both a hydrogen bond donor and acceptor. nih.govnih.gov The oxirane oxygen also contributes to the molecule's Lewis basicity. These features are crucial for its interactions with other molecules and its role in chemical reactions. A hydrogen bond can be considered a specific type of Lewis acid-base interaction where a hydrogen ion is shared between two Lewis bases. libretexts.org

Computational methods can be used to calculate various electronic structure and reactivity descriptors, such as the molecular electrostatic potential (MEP), which can identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. nih.gov

| Functional Group | Hydrogen Bond Donor/Acceptor | Relative Strength |

|---|---|---|

| Oxetane Oxygen | Acceptor | Strong |

| Oxirane Oxygen | Acceptor | Moderate |

| Hydroxyl Group (-OH) | Donor and Acceptor | Strong |

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in understanding the reaction mechanisms of strained heterocycles like oxetanes and oxiranes. These methods can provide detailed information about reaction pathways, transition state structures, and the factors that control stereochemical and regiochemical outcomes.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to study the mechanisms of reactions involving oxetanes and oxiranes. researchgate.netrsc.org DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states. researchgate.netrsc.org

For instance, DFT studies on the ring-opening polymerization of oxetane have shown that the reaction proceeds through the attack of the oxygen atom of an oxetane molecule on a carbon atom of a protonated oxetane cation. rsc.org The activation energies for these steps can be calculated to understand the reaction kinetics. researchgate.net Similarly, computational modeling of the ring expansion of epoxides to oxetanes has provided insights into the reaction barriers and the influence of solvent effects. researchgate.net

Quantum Chemical Explanation of Stereochemical and Regiochemical Outcomes

Quantum chemical calculations are instrumental in explaining the stereochemical and regiochemical selectivity observed in reactions of substituted oxiranes and oxetanes. The attack of a nucleophile on an unsymmetrically substituted epoxide, for example, can lead to two different regioisomers. Computational studies can determine the relative energies of the transition states leading to each product, thereby predicting the major product.

In the context of this compound, computational methods could be used to predict the outcome of nucleophilic attack on either the oxirane or the oxetane ring. For instance, in the ring-opening of enantioenriched epoxides, computational results have been shown to be consistent with experimental findings, predicting the formation of enantioenriched oxetanes with retention of stereochemistry. acs.org These computational insights are invaluable for designing stereoselective syntheses and understanding the intricate details of reaction mechanisms at a molecular level.

Kinetic and Thermochemical Data Calculations for Cyclic Ethers

The computational study of cyclic ethers, such as the oxetane and oxirane rings found in this compound, is crucial for understanding their stability, reactivity, and reaction mechanisms. Thermochemical and kinetic data for these strained ring systems are often determined using a variety of quantum chemical methods.

High-level ab initio molecular orbital theory and density functional theory (DFT) are primary tools for these calculations. acs.org Methods like the complete basis set (CBS) models, specifically CBS-Q and CBS-QB3, are known for their accuracy in predicting the thermochemistry of stable molecules. acs.orgresearchgate.net These approaches aim to estimate the energy of a species at a high level of theory, such as QCISD(T) or CCSD(T), with an infinite basis set. acs.org

However, calculations involving cyclic ethers are not without challenges. For instance, many quantum chemical methods struggle to accurately predict the energetics of peroxides, which can be intermediates in cyclic ether formation pathways. acs.orgresearchgate.net The popular B3LYP functional, for example, has been shown to underestimate the barrier heights for cyclic ether formation and O-O bond strengths by as much as 8 kcal/mol. acs.orgresearchgate.net In contrast, the BH&HLYP method may provide more accurate barrier height predictions, but its thermochemistry can be less reliable, overestimating heats of reaction. acs.orgresearchgate.net

Research has focused on the cyclization of hydroperoxyalkyl radicals (•QOOH) to form cyclic ethers, a key process in combustion chemistry. acs.orgresearchgate.netunizar.es These studies compute rates and thermochemistry, deriving important parameters like ring strain corrections (RSC) for 3-, 4-, and 5-membered cyclic ethers. acs.orgresearchgate.net The kinetics of cyclization to form four-membered oxetane rings are noted to be significantly slower than for the formation of three-membered (oxirane) or five- and six-membered analogues, a critical consideration in synthetic strategies. acs.org

The inherent ring strain in oxetanes, comparable to that of epoxides (oxiranes), is a dominant factor in their reactivity. researchgate.netradtech.org This strain facilitates ring-opening reactions, which can be initiated by Lewis acids or proceed through cationic polymerization. researchgate.netrsc.orgrsc.org Computational studies have been employed to investigate the mechanism of cationic ring-opening polymerization of oxetane, determining the activation energies and reaction heats for the propagation steps. rsc.orgrsc.org These theoretical studies confirm that the process is exothermic and that acid-catalyzed polymerization can proceed with a low activation energy in the initial steps. rsc.orgrsc.org

The combination of oxiranes and oxetanes in copolymerization has also been investigated to enhance reaction kinetics. radtech.org The higher ring strain of oxiranes (epoxides) at approximately 114 kJ/mol compared to oxetanes (around 107 kJ/mol) influences their relative reactivity. radtech.org

Table 1: Calculated Thermochemical and Kinetic Properties for Cyclic Ethers

| Property | Cyclic Ether Type | Method | Finding | Reference |

|---|---|---|---|---|

| Barrier Heights | General | B3LYP | Underestimates barriers by up to 8 kcal/mol | acs.orgresearchgate.net |

| Heats of Reaction | General | BH&HLYP | Overestimates exothermicity by up to 5 kcal/mol | acs.orgresearchgate.net |

| Ring Strain | Oxirane | Experimental | ~114 kJ/mol | radtech.org |

| Ring Strain | Oxetane | Experimental | ~107 kJ/mol | radtech.org |

| Polymerization Activation Energy | Oxetane Cation | DFT | Low activation energy in initial polymerization steps | rsc.org |

| Cyclization Kinetics | Oxetane | General | Slower formation than 3-, 5-, and 6-membered rings | acs.org |

Molecular Modeling and Simulation Approaches to Complex Reactivity and Intermolecular Interactions

Molecular modeling and simulation are powerful techniques for exploring the complex reactivity and intermolecular interactions of molecules like this compound, which contains both a reactive epoxide (oxirane) ring and a polar oxetane moiety. These computational approaches provide atomic-level insights into processes such as polymerization, curing, and material deformation. nih.govacs.org

A significant area of application is the simulation of epoxy resins, which are formed from the ring-opening polymerization of epoxide-containing monomers. nih.govacs.org To overcome the limitations of system size and timescale inherent in purely quantum mechanical methods, multiscale modeling approaches are often employed. nih.gov This can involve the development of reactive force fields (RFFs) or coarsened molecular mechanics models derived from quantum calculations. nih.govacs.org These models enable large-scale molecular dynamics (MD) simulations, capable of modeling the curing process to high degrees of cross-linking (up to 98%) and investigating subsequent mechanical properties. nih.gov

These simulations can elucidate the competition between bond dissociation and reformation during plastic deformation and fracture, providing a molecular basis for the irreversible nature of damage in thermosetting polymers. nih.govacs.org The development of reactive force fields, such as the Interface Force Field (IFF-R), allows for the effective simulation of covalent bond dissociation and has been applied to model the thermomechanical properties of various epoxy resins. acs.org

The oxetane ring itself is a subject of significant interest in medicinal chemistry and materials science, often used to modify physicochemical properties like solubility, metabolic stability, and basicity. acs.orgnih.gov Computational studies have been used to understand the conformational effects of the oxetane ring, concluding it can act as a conformational lock to rigidify a molecule's structure or as a hydrogen-bond acceptor. acs.orgutexas.edu

Simulations of the cationic ring-opening polymerization of oxetane derivatives provide detailed mechanistic information. rsc.orgrsc.org Using DFT, researchers can map the reaction pathway, identifying transition state structures and verifying the connection between reactants and products through intrinsic reaction coordinate (IRC) calculations. rsc.orgrsc.org Such studies reveal how atomic charges change during the reaction, explaining, for example, why the oxygen atom of an oxetane molecule would attack a carbon atom of a protonated oxetane to initiate polymerization. rsc.org

Furthermore, molecular dynamics simulations are used to study the structure and properties of cured epoxy networks at interfaces, for instance, with silica (B1680970) or cellulose. mdpi.com These simulations show how the polymer network adapts to boundary conditions, often resulting in a highly cross-linked structure near the interface. mdpi.com This has implications for understanding the performance of composite materials where intermolecular interactions between the polymer and a filler are critical.

Advanced Research Directions and Emerging Applications of 3 Oxiran 2 Ylmethyl Oxetan 3 Ol

Exploration as a Multifunctional Building Block in Advanced Organic Synthesis

The presence of two distinct, strained heterocyclic rings—the oxetane (B1205548) and the oxirane—along with a hydroxyl group, makes 3-(Oxiran-2-ylmethyl)oxetan-3-ol a highly valuable and versatile building block. The differential reactivity of these rings can be harnessed to achieve selective transformations, paving the way for intricate molecular constructions.

The oxetane moiety is increasingly recognized for its role in medicinal chemistry and as a versatile template for constructing more complex heterocyclic systems. researchgate.net Research has demonstrated that oxetanes can undergo strategic manipulations such as ring expansion, ring-opening, and rearrangement to yield a variety of valuable heterocyclic compounds. researchgate.net For instance, 3-aryloxetan-3-ols have been used in indium triflate-catalyzed reactions to produce benzoindolines and 2,3-dihydrobenzofurans. beilstein-journals.org Similarly, Brønsted acid catalysis can facilitate the reaction of oxetane derivatives with diols to form 1,4-dioxanes. beilstein-journals.org

The compound this compound combines the synthetic potential of both oxetane and epoxide precursors. The oxirane ring can undergo nucleophilic attack to introduce a wide range of functional groups, while the oxetane ring can be selectively opened or rearranged under different catalytic conditions. This dual reactivity allows for stepwise or cascade reactions to build complex, polycyclic, and spirocyclic architectures that are of interest in drug discovery and materials science. mdpi.com For example, the synthesis of spirocyclic oxetane-fused benzimidazoles highlights the utility of oxetane building blocks in creating novel, complex heterocyclic systems. mdpi.com The presence of the epoxide in this compound provides an additional reactive site for annulation or functionalization, expanding the accessible chemical space for novel heterocycles.

The oxetane ring is a structural motif found in several important natural products, including the potent anticancer agent Taxol® (Paclitaxel) and the antiviral agent Oxetanocin A. researchgate.netbeilstein-journals.org The biosynthesis of the oxetane ring in Taxol is a subject of significant study, with proposed mechanisms involving the rearrangement of an epoxy-taxoid intermediate. nih.gov Specifically, one plausible pathway suggests an enzyme-mediated, acid-catalyzed rearrangement of a β-4,20-epoxide, where the epoxide ring is opened and expands to form the characteristic four-membered oxetane D-ring of Taxol. nih.gov

A molecule such as this compound serves as a synthetic mimic of such biosynthetic precursors. It provides a pre-formed oxetane ring alongside a reactive epoxide, which could be strategically employed in the total synthesis of complex natural products. Synthetic strategies could involve the selective opening of the epoxide to append a side chain, followed by further transformations on the oxetane core, or vice-versa. For example, the synthesis of the natural product L-755,807 involved the regio- and stereoselective opening of an epoxide to afford a key intermediate that was then cyclized to form an oxetane ring. acs.org This demonstrates the synthetic synergy between epoxide and oxetane chemistry in the context of natural product synthesis. The availability of this compound could streamline synthetic routes to oxetane-containing natural products and their analogues.

Role in the Design of Novel Materials

The high ring strain inherent in both oxetane (107 kJ/mol) and oxirane (114 kJ/mol) rings makes them ideal candidates for ring-opening polymerizations (ROP), releasing significant energy and forming stable polymer backbones. iaea.org This property is central to their application in energetic materials and advanced polymers.

The structure of this compound, containing two strained rings, suggests that its derivatives could serve as high-performance energetic monomers. By functionalizing the hydroxyl group with energetic moieties (e.g., nitrato, azido, or nitro groups), novel monomers can be synthesized. The subsequent polymerization via both the oxetane and oxirane rings would lead to a highly cross-linked, energetic polymer binder with a high density and a large positive heat of formation, which are desirable characteristics for advanced energetic materials. uni-muenchen.ded-nb.info

Table 1: Properties of Selected Energetic Oxetane Monomers This interactive table provides data on well-known energetic oxetane monomers, offering a comparative baseline for the potential performance of derivatives from this compound.

| Monomer | Abbreviation | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| 3-Nitratomethyl-3-methyloxetane | NIMMO | ~6,900 | 17.5 | d-nb.info |

| 3,3-Bis(azidomethyl)oxetane | BAMO | ~7,800 | 25.0 | d-nb.info |

| 3-Oximinooxetane | - | 6,488 | 14.7 | d-nb.info |

The combination of oxetane and epoxide monomers in cationic ring-opening polymerizations offers significant advantages for creating polymers and composites with tailored properties. uvebtech.com While epoxides are widely used, their polymerization can be slow and result in brittle materials. uvebtech.com The addition of oxetane monomers has been shown to enhance polymerization kinetics, improve final monomer conversion, and increase the toughness of the resulting polymer by lowering its glass transition temperature (Tg). uvebtech.com

The compound this compound is a unique hybrid monomer containing both functionalities in a single molecule. This allows for the formation of highly cross-linked polymer networks. The differing reactivities of the oxetane and epoxide rings can be exploited to control the polymerization process. researchgate.net For instance, the epoxide may polymerize faster under certain cationic conditions, forming an initial network, which is then followed by the slower polymerization of the oxetane rings, a process which can continue over time (dark cure). uvebtech.com This can lead to polymers with reduced shrinkage, improved thermal stability, and excellent adhesion. iaea.orgtue.nl Such materials are highly sought after for advanced coatings, adhesives, and composites.

Table 2: Comparison of Polymerization Characteristics for Epoxide and Epoxide/Oxetane Systems This interactive table illustrates the benefits of incorporating oxetanes into epoxide-based polymer systems. A hybrid monomer like this compound would inherently possess these combined advantages.

| Formulation | Polymerization Rate | Final Conversion | Glass Transition Temp (Tg) | Key Advantage | Reference |

|---|---|---|---|---|---|

| Cycloaliphatic Epoxide (neat) | Slower | Lower | Higher (more brittle) | Good chemical resistance | uvebtech.com |

| Epoxide/Oxetane Mixture | Faster | Higher | Lower (tougher) | Improved kinetics and toughness | uvebtech.com |

Development of Innovative Catalytic Systems for Selective Oxetane and Oxirane Transformations

A key challenge and opportunity in harnessing the full potential of this compound lies in the development of catalytic systems that can selectively activate one ring in the presence of the other. The oxirane ring is generally more susceptible to nucleophilic attack under basic or neutral conditions due to its higher ring strain and less sterically hindered carbon atoms. Conversely, the oxetane ring is more basic and can be preferentially activated under certain cationic (Lewis or Brønsted acid) conditions. iaea.org

Research into selective catalysis is ongoing. For example, specific Lewis acids or photoredox catalysts could be designed to coordinate preferentially with the oxygen of either the oxetane or the oxirane, guiding the regioselectivity of a subsequent reaction. beilstein-journals.orgnih.gov Lithium-catalyzed thiolations of 3-aryloxetan-3-ols have been shown to proceed with high chemoselectivity, leaving the oxetane ring intact. beilstein-journals.org Similarly, indium triflate has been used to catalyze reactions that proceed via the oxetane moiety. researchgate.net Developing a suite of catalysts that can predictably and selectively target one of the two rings in this compound would unlock its full potential as a multifunctional building block, enabling the programmed synthesis of highly complex molecules and polymers with precisely controlled architectures.

Future Prospects in Stereoselective and Regioselective Synthesis Exploiting Strained Ring Systems

The synthesis of complex molecules containing strained rings like oxetanes and epoxides is a persistent challenge in organic chemistry. nih.gov For a molecule such as this compound, which contains two different chiral centers, achieving control over both stereoselectivity (the spatial arrangement of atoms) and regioselectivity (the site of chemical reaction) is paramount. Future research is poised to leverage the high reactivity of these strained systems to develop innovative and precise synthetic methodologies.

The relief of ring strain is a powerful thermodynamic driving force that can be exploited to promote selective chemical reactions. rsc.org Methodologies that take advantage of the energy locked within these small rings are at the forefront of modern synthesis. rsc.orgnih.gov For instance, the intramolecular opening of a three-membered ring like an epoxide is a viable and thermodynamically favorable strategy for creating four-membered oxetane rings. beilstein-journals.org

Future synthetic strategies are likely to focus on cascade reactions, where a single event triggers a series of bond-forming or-breaking steps. An initial regioselective opening of the epoxide ring in a precursor could initiate a cyclization cascade to form the oxetane ring in a single, efficient operation. The choice of catalyst—whether a Lewis acid, a transition metal complex, or an organocatalyst—will be critical in dictating the outcome of such reactions, controlling which C-O bond of the epoxide breaks and how the subsequent cyclization proceeds.

One of the most established methods for forming oxetane rings is the intramolecular Williamson etherification. beilstein-journals.orgacs.org Future advancements in this area will likely involve the development of highly enantioselective catalysts that can control the stereochemistry of the resulting oxetan-3-ol (B104164). For example, enantioselective reduction of a β-halo ketone precursor could set the stereocenter of the alcohol, which then directs the stereochemical outcome of the subsequent base-promoted ring closure. acs.org

The table below outlines potential stereoselective approaches that could be adapted for the synthesis of this compound precursors.

| Synthetic Strategy | Key Principle | Potential for Stereocontrol | Relevant Findings |

| Paternò-Büchi Reaction | [2+2] photocycloaddition between a carbonyl and an alkene. | Diastereoselectivity can be influenced by the choice of substrate and light source (UV vs. visible light). beilstein-journals.org | Visible-light-mediated variants offer milder conditions. beilstein-journals.org |

| Williamson Etherification | Intramolecular cyclization of a halo-alcohol. | High stereocontrol is achievable if starting from an enantiomerically pure precursor. acs.org | One-pot protocols starting from diols have been developed. acs.org |

| Epoxide Ring Expansion | Rearrangement of an epoxide to form the larger oxetane ring. | The stereochemistry of the starting epoxide can be transferred to the product. | Corey-Chaykovsky epoxidation followed by sulfoxonium ylide-mediated ring expansion is a known route. acs.org |

| Gold-Catalyzed Cyclization | Oxidation of propargylic alcohols to form α-oxo gold carbenes which then cyclize. | Can provide access to chiral oxetan-3-ones with no loss of enantiomeric purity from chiral alcohols. nih.gov | Proceeds in one step from readily available starting materials under open-flask conditions. nih.gov |

Regioselectivity will also be a major focus. In reactions involving this compound as a reactant, chemists will need to selectively target either the oxetane or the epoxide ring. The epoxide, being slightly more strained, is generally more susceptible to nucleophilic attack. However, tailored catalysts could reverse this inherent reactivity, allowing for selective opening of the oxetane while leaving the epoxide intact. This orthogonal reactivity would unlock a wealth of possibilities for creating complex molecular architectures.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis and manipulation of high-energy, strained-ring compounds often involve hazardous reagents or highly exothermic reactions, making scalability a significant concern. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution to these challenges. amt.ukresearchgate.net Its integration into the synthesis of molecules like this compound represents a major step towards safer, more efficient, and scalable chemical manufacturing. amt.uk

Flow reactors provide superior heat transfer and precise control over reaction parameters such as temperature, pressure, and reaction time. amt.uk This level of control is crucial for managing the energy released during the formation or opening of strained rings, preventing runaway reactions and improving product purity. For instance, the generation of highly reactive organometallic reagents, which are often necessary for C-C bond formations in oxetane synthesis, can be performed on-demand in a flow system, minimizing the risks associated with their handling and storage in large quantities. nih.gov

The table below compares key aspects of batch versus flow chemistry for processes relevant to the synthesis of strained-ring heterocycles.

| Parameter | Batch Chemistry | Flow Chemistry | Advantages of Flow Chemistry |

| Safety | Handling of large quantities of hazardous materials; risk of thermal runaway in exothermic reactions. | Small reactor volumes; on-demand generation of reactive species; superior heat exchange. amt.uk | Enhanced safety, especially for strained-ring synthesis and hazardous reactions like nitrations or Grignard reactions. amt.uknih.gov |

| Scalability | Often requires re-optimization of conditions for scale-up; "scale-up" issues are common. | Scaling is achieved by running the process for longer time periods ("numbering-up"). amt.uk | More straightforward and predictable scale-up from research and development to production. |

| Process Control | Difficult to maintain uniform temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time; efficient mixing. amt.uk | Higher yields, greater purity, and better reproducibility. |

| Reaction Conditions | Limited by boiling points of solvents at atmospheric pressure. | Can safely operate at high temperatures and pressures, accelerating reaction rates. researchgate.net | Access to novel reaction windows and faster reaction times. |

Beyond safety and scalability, the future of synthesizing complex oxetanes is intertwined with the principles of green and sustainable chemistry. acs.org There is a growing emphasis on developing methods that reduce waste, avoid hazardous solvents, and utilize renewable resources. Photoinduced reactions, which use light to drive chemical transformations, are a promising green alternative to traditional methods that often require harsh reagents. acs.org Similarly, biocatalysis, which employs enzymes to perform chemical reactions, offers unparalleled selectivity under mild, aqueous conditions and is an expanding area of research for pharmaceutical manufacturing. researchgate.net The use of CO2 as a C1 building block to synthesize cyclic carbonate intermediates for oxetane synthesis is another example of a sustainable approach. acs.org

Future research will likely see the convergence of these advanced technologies. The development of a fully continuous, multi-step flow process that incorporates photocatalytic or biocatalytic steps for the stereoselective synthesis of this compound would represent a pinnacle of modern, sustainable chemical manufacturing. Such an approach would not only make this valuable building block more accessible but would also do so in a manner that is safer and more environmentally responsible.

Q & A

Q. Table 1: Representative Synthetic Routes

| Method | Substrate | Product | Key Reference |

|---|---|---|---|

| Organometallic addition | Oxetan-3-one | 3-substituted oxetan-3-ol | |

| Epoxide functionalization | This compound | Alkoxy/amino derivatives |

Basic: How can researchers characterize the physicochemical properties of this compound?

Answer:

Critical physicochemical properties include acidity (pKa) , lipophilicity (LogP) , and permeability . Methods include:

- Potentiometric titration to determine pKa, as oxetan-3-ol derivatives exhibit lower acidity than carboxylic acids ().

- Parallel Artificial Membrane Permeability Assay (PAMPA) to assess blood-brain barrier penetration, relevant for CNS drug design.

- HPLC/MS for purity analysis and stability profiling under stress conditions (e.g., thermal, oxidative).

Advanced: How can this compound serve as a bioisostere for carboxylic acids in drug design?

Answer:

The oxetane ring mimics the tetrahedral geometry of deprotonated carboxylic acids, while the hydroxyl group provides hydrogen-bonding capability (). Key considerations include:

- Acidity modulation : Oxetan-3-ol (pKa ~14) vs. carboxylic acid (pKa ~4.5), reducing ionization at physiological pH.

- Permeability enhancement : Improved CNS penetration in analogs of ibuprofen and other COX inhibitors.

- Synthetic flexibility : Derivatives like thietan-3-ol sulfoxides offer tunable electronic properties.

Advanced: How do researchers address stability challenges in polymers containing this compound moieties?

Answer:

Degradation studies under hydrolytic or thermal stress are critical. For example:

- Clay-catalyzed degradation : Activated clay (Maghnite-H+) accelerates polymer breakdown, monitored via GPC and TGA ().

- Accelerated stability testing : Expose compounds to 40–80°C/75% RH for 1–3 months, analyzing degradation products with NMR or LC-MS .

Advanced: What strategies enable regioselective functionalization of this compound?

Answer:

- Epoxide ring-opening : Use nucleophiles (e.g., amines, thiols) under controlled pH to target oxiran-2-ylmethyl positions.

- Friedel-Crafts alkylation : Lithium-catalyzed reactions with indoles or aromatic systems yield 3,3-diaryloxetanes ().

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives ().

Advanced: How can conflicting reactivity data in cyclization reactions involving oxetane derivatives be resolved?

Answer:

Contradictions in cyclization yields or regioselectivity may arise from solvent effects or catalyst loading . Mitigation strategies:

- Computational modeling : DFT studies to predict transition states and optimize reaction conditions.

- High-throughput screening : Test diverse catalysts (e.g., LiNTf2, Sc(OTf)3) to identify optimal systems.

Advanced: What multi-step synthesis approaches incorporate this compound into complex bioactive molecules?

Answer:

Example workflow for a CNS-targeted analog:

Core synthesis : Prepare this compound via organometallic addition.

Functionalization : Introduce a methoxybenzyl group via reductive amination ().

Biological evaluation : Assess COX-2 inhibition and BBB permeability using in vitro assays.

Q. Optimization Tips :

- Use microwave-assisted synthesis to accelerate ring-opening steps.

- Employ protecting groups (e.g., Boc) for sensitive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.